molecular formula C10H14Cl3NO3S B2536628 5,5,5-trichloro-N-(furan-2-ylmethyl)pentane-1-sulfonamide CAS No. 301157-87-9

5,5,5-trichloro-N-(furan-2-ylmethyl)pentane-1-sulfonamide

Cat. No.: B2536628
CAS No.: 301157-87-9
M. Wt: 334.64
InChI Key: XBCBWWOESPGWHV-UHFFFAOYSA-N
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Description

5,5,5-Trichloro-N-(furan-2-ylmethyl)pentane-1-sulfonamide is a synthetic organic compound characterized by the presence of a trichloromethyl group, a furan ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-trichloro-N-(furan-2-ylmethyl)pentane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-furancarboxaldehyde.

    Introduction of the Trichloromethyl Group: The trichloromethyl group can be introduced via chlorination reactions using reagents like trichloromethyl chloroformate.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trichloro-N-(furan-2-ylmethyl)pentane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The trichloromethyl group can be reduced to a dichloromethyl or methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dichloromethyl or methyl derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

5,5,5-Trichloro-N-(furan-2-ylmethyl)pentane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5,5-trichloro-N-(furan-2-ylmethyl)pentane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trichloromethyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N-(furan-2-ylmethyl)-2-nitroaniline: Similar in structure but contains a nitro group instead of a sulfonamide group.

    5-Chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide: Contains a thiophene ring instead of a pentane chain.

Properties

IUPAC Name

5,5,5-trichloro-N-(furan-2-ylmethyl)pentane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl3NO3S/c11-10(12,13)5-1-2-7-18(15,16)14-8-9-4-3-6-17-9/h3-4,6,14H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCBWWOESPGWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)CCCCC(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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